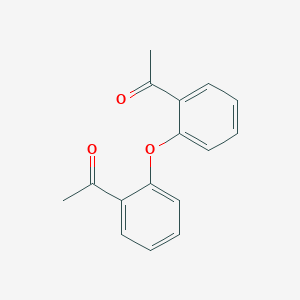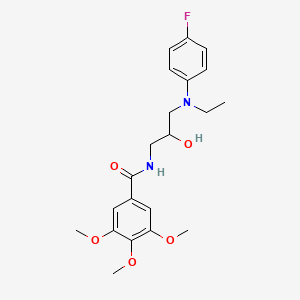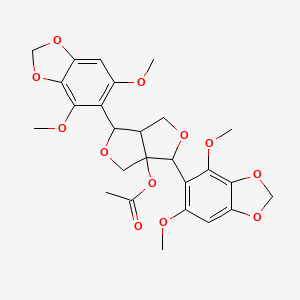
1-Fluoro-N,N,1,1-tetramethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-N,N,1,1-tetramethylsilanamine is a chemical compound with the molecular formula C4H12FNSi and a molecular weight of 121.23 g/mol It is an organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Preparation Methods
The synthesis of 1-Fluoro-N,N,1,1-tetramethylsilanamine typically involves the reaction of N,N,1,1-tetramethylsilanamine with a fluorinating agent. One common method is the reaction with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully managed to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Fluoro-N,N,1,1-tetramethylsilanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often result in the cleavage of silicon-fluorine bonds.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
1-Fluoro-N,N,1,1-tetramethylsilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s ability to form stable silicon-fluorine bonds is exploited in the design of biomolecules and pharmaceuticals. It can be used to modify biological molecules to enhance their stability and activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development. Its unique properties may lead to the creation of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-N,N,1,1-tetramethylsilanamine involves its ability to form strong silicon-fluorine bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Fluoro-N,N,1,1-tetramethylsilanamine can be compared with other similar compounds, such as:
N,N,1,1-tetramethylsilanamine: This compound lacks the fluorine atom, which significantly alters its reactivity and stability.
1-Chloro-N,N,1,1-tetramethylsilanamine: The presence of a chlorine atom instead of fluorine changes the compound’s chemical properties and reactivity.
1-Bromo-N,N,1,1-tetramethylsilanamine: Similar to the chloro derivative, the bromo compound has different reactivity and stability compared to the fluoro compound.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased stability and reactivity in certain chemical reactions.
Properties
CAS No. |
661-62-1 |
|---|---|
Molecular Formula |
C4H12FNSi |
Molecular Weight |
121.23 g/mol |
IUPAC Name |
N-[fluoro(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FNSi/c1-6(2)7(3,4)5/h1-4H3 |
InChI Key |
UFIADHILIPVQSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


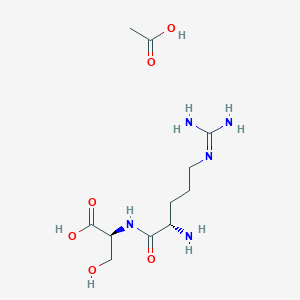


![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)
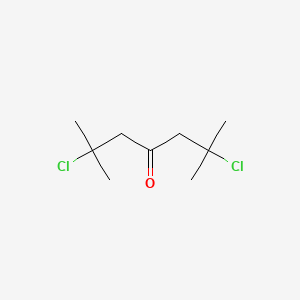
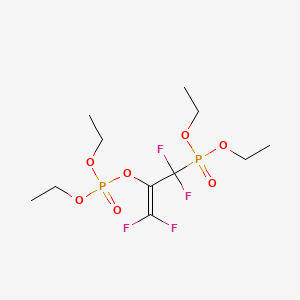
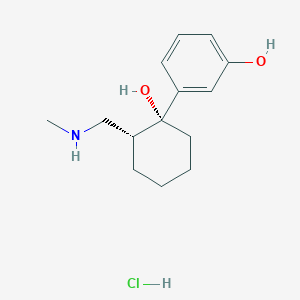

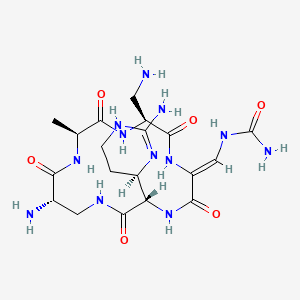

![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
